molecular formula C17H18ClN5OS3 B305275 2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

Cat. No. B305275
M. Wt: 440 g/mol
InChI Key: WCVWHIXWIDXLCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

The mechanism of action of 2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is not fully understood. However, it is believed to exert its effects by inhibiting the growth and proliferation of cancer cells and fungi. It may also act as an antioxidant by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide has a low toxicity profile and does not produce significant adverse effects in laboratory animals. It has been found to have a moderate inhibitory effect on the growth of cancer cells and fungi. Additionally, it has been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide in lab experiments include its low toxicity profile, moderate inhibitory effect on cancer cells and fungi, and antioxidant and anti-inflammatory properties. However, its limitations include the lack of knowledge about its mechanism of action and limited studies on its efficacy and safety in humans.

Future Directions

There are several potential future directions for research on 2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide. These include further investigation of its mechanism of action, efficacy and safety in humans, and potential applications in other areas of scientific research such as neurodegenerative diseases and inflammation. Additionally, research could be conducted to optimize the synthesis method and improve the compound's pharmacokinetic properties.

Synthesis Methods

The synthesis of 2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide involves the reaction of 4-chlorobenzyl chloride with 2-mercapto-1,3-thiazole to form 2-(4-chlorobenzylthio)-1,3-thiazole. This intermediate compound is then reacted with 4-ethyl-4H-1,2,4-triazole-3-thiol in the presence of a base to form the final product.

Scientific Research Applications

2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide has been studied for its potential applications in various areas of scientific research. It has shown promising results in the treatment of fungal infections, cancer, and Alzheimer's disease. Additionally, it has been investigated for its use as a potential anti-inflammatory and antioxidant agent.

properties

Product Name

2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

Molecular Formula

C17H18ClN5OS3

Molecular Weight

440 g/mol

IUPAC Name

2-[[5-[(4-chlorophenyl)methylsulfanylmethyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C17H18ClN5OS3/c1-2-23-14(10-25-9-12-3-5-13(18)6-4-12)21-22-17(23)27-11-15(24)20-16-19-7-8-26-16/h3-8H,2,9-11H2,1H3,(H,19,20,24)

InChI Key

WCVWHIXWIDXLCK-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=NC=CS2)CSCC3=CC=C(C=C3)Cl

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=NC=CS2)CSCC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.